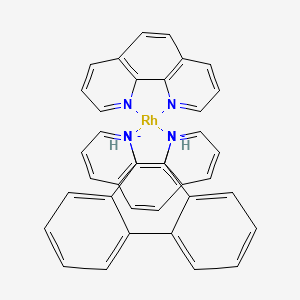
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is a coordination compound that has garnered significant interest in the field of chemistry due to its unique structural and electronic properties This compound features a rhodium(III) center coordinated with two 9,10-phenanthrenequinonediimine ligands and one phenanthroline ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 9,10-phenanthrenequinone and phenanthroline under controlled conditions. One common method includes the use of a titanium tetrachloride (TiCl4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system at elevated temperatures (around 140°C) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the redox-active nature of the 9,10-phenanthrenequinonediimine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) exerts its effects involves its ability to intercalate into DNA and facilitate electron transfer processes. The rhodium(III) center plays a crucial role in mediating redox reactions, while the ligands stabilize the complex and enhance its binding affinity to nucleic acids . This interaction with DNA can lead to various biochemical effects, including the modulation of gene expression and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III): This compound features bipyridyl ligands instead of phenanthroline, resulting in different electronic and structural properties.
Bis(phenanthroline)(dipyridophenazine)ruthenium(II): A ruthenium-based analog that also intercalates into DNA and participates in electron transfer reactions.
Uniqueness
Bis(9,10-phenanthrenequinonediimine)(phenanthroline)rhodium(III) is unique due to its specific combination of ligands and the rhodium(III) center, which imparts distinct redox properties and a high affinity for DNA intercalation. This makes it particularly valuable in studies related to DNA-mediated electron transfer and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C38H26N6Rh-2 |
|---|---|
Molekulargewicht |
669.6 g/mol |
IUPAC-Name |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;; |
InChI-Schlüssel |
CJDVYSJAAAEVPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



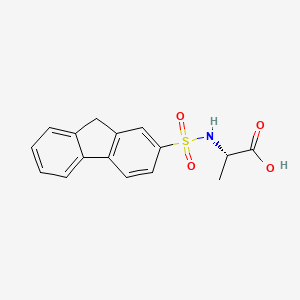
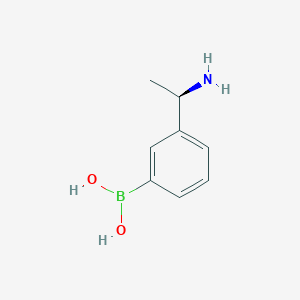
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
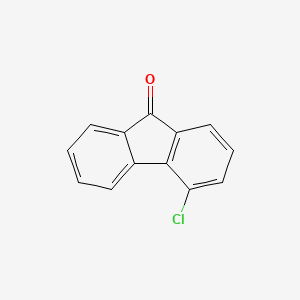
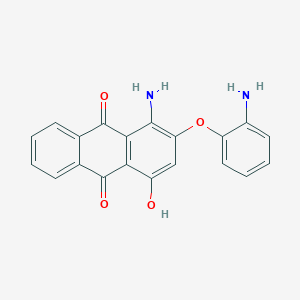
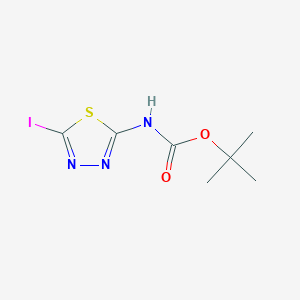


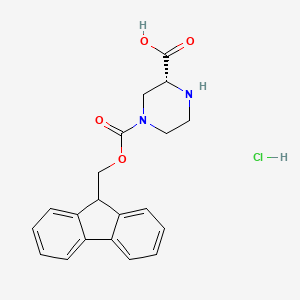
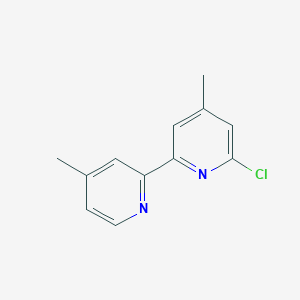
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
